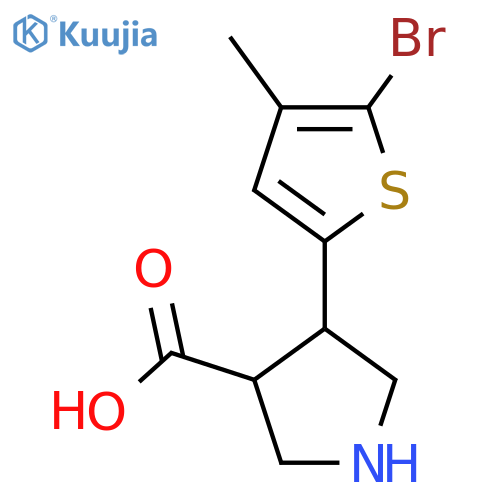Cas no 2167137-01-9 (4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

2167137-01-9 structure
商品名:4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
- EN300-1457634
- 2167137-01-9
-
- インチ: 1S/C10H12BrNO2S/c1-5-2-8(15-9(5)11)6-3-12-4-7(6)10(13)14/h2,6-7,12H,3-4H2,1H3,(H,13,14)
- InChIKey: AMIDSVNQNKLKFY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C2CNCC2C(=O)O)S1
計算された属性
- せいみつぶんしりょう: 288.97721g/mol
- どういたいしつりょう: 288.97721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457634-0.25g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 0.25g |
$1262.0 | 2023-06-06 | ||
| Enamine | EN300-1457634-2.5g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 2.5g |
$2688.0 | 2023-06-06 | ||
| Enamine | EN300-1457634-5.0g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 5g |
$3977.0 | 2023-06-06 | ||
| Enamine | EN300-1457634-250mg |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1457634-2500mg |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 2500mg |
$1931.0 | 2023-09-29 | ||
| Enamine | EN300-1457634-10.0g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 10g |
$5897.0 | 2023-06-06 | ||
| Enamine | EN300-1457634-0.5g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 0.5g |
$1316.0 | 2023-06-06 | ||
| Enamine | EN300-1457634-100mg |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1457634-500mg |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1457634-0.05g |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
2167137-01-9 | 0.05g |
$1152.0 | 2023-06-06 |
4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
2167137-01-9 (4-(5-bromo-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
